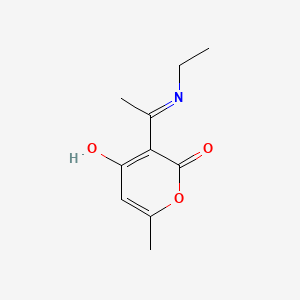
Bertrandite (Be4(OH)2O(SiO3)2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bertrandite is a beryllium sorosilicate hydroxide mineral with the chemical formula Be4(OH)2O(SiO3)2 . It is a colorless to pale yellow orthorhombic mineral with a hardness of 6–7 on the Mohs scale . Bertrandite is commonly found in beryllium-rich pegmatites and is often an alteration product of beryl . It was discovered near Nantes, France in 1883 and named after the French mineralogist, Emile Bertrand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bertrandite can be synthesized through high-pressure crystal chemistry methods. The compressibilities and high-pressure crystal structures of bertrandite have been determined by X-ray methods at several pressures . The synthetic process involves the use of beryllium and silicon tetrahedra frameworks, which are subjected to high-pressure conditions to form the mineral .
Industrial Production Methods: In industrial settings, bertrandite is primarily obtained as an alteration product of beryl in beryllium-rich pegmatites . The extraction process involves mining the mineral from these pegmatites, followed by purification and processing to obtain pure bertrandite.
Análisis De Reacciones Químicas
Types of Reactions: Bertrandite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of beryllium and silicon tetrahedra in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving bertrandite include strong acids and bases, which facilitate the breakdown of the mineral’s structure. High-pressure and high-temperature conditions are often employed to enhance the reactivity of bertrandite .
Major Products Formed: The major products formed from the reactions of bertrandite include beryllium oxide and silicon dioxide. These products are obtained through the decomposition of the mineral under specific reaction conditions .
Aplicaciones Científicas De Investigación
Bertrandite has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a source of beryllium for various chemical reactions and studies . In biology and medicine, bertrandite is studied for its potential use in medical imaging and diagnostic applications due to its unique properties . In industry, bertrandite is used in the production of beryllium alloys, which are essential in aerospace and defense applications .
Mecanismo De Acción
The mechanism by which bertrandite exerts its effects involves the interaction of beryllium and silicon tetrahedra with various molecular targets and pathways. The mineral’s structure allows it to interact with other compounds, facilitating chemical reactions and processes . The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bertrandite include phenakite (Be2SiO4) and bromellite (BeO) . These compounds share similar beryllium and silicon tetrahedra frameworks, but differ in their chemical compositions and structures.
Uniqueness of Bertrandite: Bertrandite is unique due to its specific chemical composition and orthorhombic crystal structure. Unlike phenakite and bromellite, bertrandite contains hydroxide groups, which contribute to its distinct properties and reactivity . This uniqueness makes bertrandite valuable in various scientific and industrial applications.
Propiedades
Número CAS |
12161-82-9 |
|---|---|
Fórmula molecular |
BeH2O5Si-2 |
Peso molecular |
119.11 g/mol |
Nombre IUPAC |
beryllium;silicate;hydrate |
InChI |
InChI=1S/Be.O4Si.H2O/c;1-5(2,3)4;/h;;1H2/q+2;-4; |
Clave InChI |
HPCNEEUSVHJIBK-UHFFFAOYSA-N |
SMILES canónico |
[Be+2].O.[O-][Si]([O-])([O-])[O-] |
Solubilidad |
Soluble in sulfuric acid without pretreatment |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

